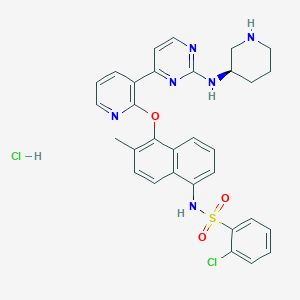

Kira8 (Hydrochloride)

Description

Historical Context of IRE1α Inhibitor Development and Discovery of Kira8 (Hydrochloride)

The development of Kira8 is deeply rooted in the broader scientific effort to understand and modulate the Unfolded Protein Response (UPR), a critical cellular stress response pathway.

Evolution of Unfolded Protein Response (UPR) Modulators in Research

The UPR is an evolutionarily conserved signaling network that cells activate to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. nih.govcambridge.orgnih.gov The UPR aims to restore ER homeostasis by reducing the protein load and increasing the protein folding capacity. cambridge.orgoup.com However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.govplos.org

Initially, research on UPR modulators involved non-specific "chemical chaperones" like 4-PBA and TUDCA, which were found to alleviate ER stress. plos.org Over time, the focus shifted towards developing more specific small-molecule inhibitors that could target the core components of the UPR signaling pathways. nih.gov This led to the identification of inhibitors for the three main UPR sensors: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.govnih.gov The development of these modulators has been crucial for dissecting the complex roles of the UPR in various physiological and pathological processes. cambridge.orgnih.gov

Identification of IRE1α as a Key Research Target in Cellular Homeostasis

Among the UPR sensors, IRE1α is the most conserved throughout evolution, found in all eukaryotes from yeast to humans. nih.govnih.gov It is a bifunctional transmembrane protein with both a kinase and an endoribonuclease (RNase) domain. nih.govnih.gov Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain. nih.govoup.com

The activated RNase of IRE1α has two main functions. It mediates the unconventional splicing of the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). nih.govoup.com The spliced form of XBP1 (XBP1s) is a potent transcriptional activator of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD), thus promoting cell survival. oup.comfrontiersin.org However, under high and persistent ER stress, IRE1α's RNase activity can also lead to the degradation of a specific subset of mRNAs at the ER membrane, a process termed Regulated IRE1-Dependent Decay (RIDD). nih.govescholarship.org This can contribute to apoptosis. karger.com This dual role of IRE1α in determining cell fate between survival and death has made it a compelling target for therapeutic intervention and a critical subject of academic investigation into cellular homeostasis. nih.govmdpi.com

Genesis of Kinase-Inhibiting RNase Attenuators (KIRAs)

The discovery that the kinase and RNase activities of IRE1α are allosterically coupled opened a new avenue for inhibitor development. acs.org Researchers found that ATP-competitive inhibitors binding to the kinase domain could modulate the RNase activity. miami.edumdpi.com This led to the development of a class of small molecules known as Kinase-Inhibiting RNase Attenuators, or KIRAs. nih.govplos.org

KIRAs, by binding to the ATP-binding site of the IRE1α kinase domain, allosterically inhibit its RNase function. miami.edumdpi.com This mechanism involves stabilizing an inactive conformation of the kinase domain, which prevents the necessary conformational changes for RNase activation. mdpi.com Early KIRA compounds, such as KIRA6 and KIRA7, demonstrated the potential of this approach to mitigate destructive UPR signaling. nih.govplos.orgmiami.edu Kira8, also known as AMG-18, was subsequently developed as a more potent and highly selective KIRA. nih.govmdpi.com It emerged from a different chemical scaffold (a sulfonamide) than its predecessors and exhibits exceptional selectivity for IRE1α. nih.govmdpi.com

Significance of Mono-Selective IRE1α Inhibition in Academic Investigations

The high selectivity of Kira8 for IRE1α over its closely related paralog IRE1β and the broader kinome is a key feature that makes it a valuable research tool. nih.gov This mono-selectivity allows for the precise dissection of the roles of IRE1α in various cellular processes without the confounding effects of inhibiting other kinases. nih.govacs.org

In academic research, the ability to specifically inhibit IRE1α has been instrumental in:

Clarifying the role of IRE1α in different cellular contexts: By using Kira8, researchers can investigate the specific contribution of the IRE1α pathway to cellular responses in various models of disease and stress. escholarship.orgnih.govnih.gov

Distinguishing the functions of IRE1α and IRE1β: The development of paralog-specific inhibitors like Kira8 has been crucial in beginning to understand the distinct biological roles of the two IRE1 isoforms. acs.org

Investigating the downstream consequences of IRE1α inhibition: The specific attenuation of IRE1α's RNase activity allows for detailed studies of the effects on XBP1 splicing, RIDD activity, and the subsequent impact on cell fate decisions. medchemexpress.commedchemexpress.com

The mono-selective nature of Kira8 provides a level of precision that is essential for rigorous scientific inquiry into the complex signaling networks governed by the UPR.

Overview of Research Applications of Kira8 (Hydrochloride)

Kira8 has been utilized as a research probe in a variety of academic investigations to explore the role of IRE1α in different biological systems and disease models.

Some of the key research applications include:

Neurodegenerative Diseases: The UPR is implicated in the pathology of several neurodegenerative disorders. nih.gov Kira8 can be used to study the role of IRE1α-mediated ER stress in neuronal cell death and dysfunction.

Metabolic Diseases: ER stress is a known contributor to the pathogenesis of metabolic diseases like type 2 diabetes and non-alcoholic steatohepatitis (NASH). cambridge.orgescholarship.org Research has employed Kira8 to investigate how inhibiting IRE1α can affect insulin (B600854) resistance and liver steatosis in animal models. escholarship.orgnih.gov For instance, studies have shown that Kira8 treatment can improve glucose tolerance and reduce hepatic steatosis. escholarship.org

Inflammatory and Autoimmune Diseases: The IRE1α pathway is involved in inflammatory responses. frontiersin.org Kira8 has been used to probe the role of IRE1α in models of autoimmune diseases, such as type 1 diabetes, where it has been shown to preserve pancreatic β-cell function. medchemexpress.commedchemexpress.com

Cancer Biology: Many cancers exhibit a hyper-activated UPR to cope with the high protein synthesis demands of rapid proliferation. cambridge.orgkarger.com Kira8 is used in cancer research to explore the effects of inhibiting the pro-survival arm of the IRE1α pathway in various cancer cell lines and animal models, including multiple myeloma and pituitary neuroendocrine tumors. nih.govpatsnap.combmj.com

Fibrotic Diseases: ER stress and the terminal UPR are implicated in the pathogenesis of fibrotic diseases like idiopathic pulmonary fibrosis. nih.gov Research has demonstrated that Kira8 can mitigate established fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis. nih.gov

The following table summarizes some of the key research findings using Kira8:

| Research Area | Model System | Key Findings with Kira8 | Citation |

| Pulmonary Fibrosis | Bleomycin-induced mouse model | Mitigated established fibrosis. | nih.gov |

| Multiple Myeloma | Human myeloma cell lines | Decreased cell viability and induced apoptosis. | nih.gov |

| Pituitary Neuroendocrine Tumors | GH3 cells | Inhibited cell growth and facilitated apoptosis. | patsnap.com |

| Non-alcoholic Steatohepatitis (NASH) | Hepatocyte-specific XBP1-Luciferase knock-in mouse model | Attenuated NASH pathogenesis. | nih.gov |

| Type 2 Diabetes | BTBRLepob/ob mice | Protected against obesity-induced hyperglycemia and improved glucose tolerance. | escholarship.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H30Cl2N6O3S |

|---|---|

Molecular Weight |

637.6 g/mol |

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3R)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m1./s1 |

InChI Key |

CNWIPRHGMZTPSB-ZMBIFBSDSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@@H]6CCCNC6.Cl |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Kira8 Hydrochloride

Direct Enzymatic Inhibition of IRE1α

Kira8 functions as a kinase-inhibiting RNase attenuator (KIRA), a class of compounds that bind to the ATP-binding site within the kinase domain of IRE1α. plos.orgnih.govbiorxiv.org This interaction does not merely block the kinase activity but also induces conformational changes that allosterically regulate the enzyme's endoribonuclease (RNase) function. plos.orgnih.gov

Kira8 is an ATP-competitive ligand that allosterically inhibits the RNase activity of IRE1α. nih.govmiami.edu By binding to the kinase domain, it stabilizes an inactive conformation that prevents the proper functioning of the C-terminal RNase domain. nih.govescholarship.org This allosteric regulation is a key feature of the KIRA class of inhibitors, which are designed to dose-dependently reduce the destructive signaling outputs of IRE1α during unresolved ER stress. plos.org The inhibitory effect is potent, with Kira8 effectively attenuating IRE1α's RNase activity at nanomolar concentrations. medchemexpress.comtargetmol.comadooq.comselleckchem.com

The activation of IRE1α's RNase function is dependent on its self-association into dimers and higher-order oligomers in the ER membrane upon ER stress. plos.orgnih.gov Kira8 effectively blocks this crucial step. medchemexpress.comtargetmol.comnih.gov By binding to the kinase domain, Kira8 prevents the formation of the RNase-active back-to-back dimers. nih.gov This forces IRE1α to remain in a monomeric, RNase-inactive state, thereby shutting down its downstream signaling. nih.govnih.gov This mechanism of breaking up or preventing oligomers is fundamental to how KIRAs attenuate the RNase activity. nih.govmiami.eduescholarship.org

A primary function of activated IRE1α is the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1) transcription factor. plos.org Kira8 potently inhibits this splicing activity. medchemexpress.comtargetmol.comnih.gov By preventing IRE1α oligomerization and RNase activation, Kira8 almost completely suppresses the cleavage of XBP1 mRNA in cells experiencing ER stress. nih.govresearchgate.net In addition to XBP1, hyperactivated IRE1α can cleave other ER-localized mRNAs, a process known as regulated IRE1α-dependent decay (RIDD). ucsf.edu Kira8 also effectively inhibits the IRE1α-mediated cleavage of other substrates, such as Ins2 RNA, which encodes rodent proinsulin. escholarship.orgmedchemexpress.comtargetmol.comnih.gov This broad inhibition of IRE1α's RNase targets helps spare cells from the destructive consequences of terminal UPR activation. plos.org

Kinetic studies have quantified the high potency of Kira8 as an IRE1α inhibitor. It allosterically attenuates IRE1α RNase activity with a half-maximal inhibitory concentration (IC₅₀) of 5.9 nM. medchemexpress.comtargetmol.comadooq.comnih.gov This demonstrates a significantly higher potency compared to earlier KIRA compounds, such as KIRA6, which has an IC₅₀ of 40.1 nM for the same target. nih.gov The kinetic analysis confirms that Kira8 is a highly efficient inhibitor of IRE1α's enzymatic function. nih.gov

Table 1: Inhibitory Potency of KIRA Compounds on IRE1α RNase Activity

| Compound | IC₅₀ (nM) |

|---|---|

| Kira8 | 5.9 |

| KIRA6 | 40.1 |

Data sourced from Morita et al. (2017). nih.gov

Selective Engagement with IRE1α Isoforms

The specificity of a pharmacological inhibitor is crucial for its utility as a research tool and potential therapeutic. Kira8 exhibits remarkable selectivity for the IRE1α isoform.

Kira8 is characterized as a mono-selective IRE1α inhibitor. medchemexpress.comtargetmol.comnih.gov Extensive kinome testing has revealed that it has exceptional selectivity for IRE1α, with very little activity against its closest paralog, IRE1β. plos.orgnih.gov This high degree of selectivity is a significant advantage, as it allows for the precise dissection of IRE1α-specific pathways without the confounding effects of inhibiting IRE1β or other kinases. oup.comnih.gov This mono-selectivity ensures that the observed biological effects of Kira8 can be confidently attributed to the inhibition of IRE1α. oup.com

Absence of Inhibition on Other UPR Kinases (PERK, c-Abl, Arg)

Kira8 (Hydrochloride) demonstrates remarkable selectivity as an inhibitor of inositol-requiring enzyme 1α (IRE1α). nih.govnih.gov Extensive in vitro testing has confirmed its "mono-selectivity" for IRE1α. nih.govoup.com This high degree of specificity is a key characteristic of its mechanism of action.

Research has shown that other kinases involved in the Unfolded Protein Response (UPR) are not inhibited by Kira8. nih.govucsf.edu Specifically, the activity of PKR-like ER kinase (PERK), c-Abl, and Arg are unaffected by the compound. nih.govucsf.edu Furthermore, Kira8 exhibits minimal inhibition even on IRE1β, a closely related paralog of IRE1α, underscoring its precise targeting. nih.govoup.com This selectivity allows for the specific interrogation of the IRE1α signaling pathway without the confounding effects of inhibiting other stress-response kinases.

| Kinase | Effect of Kira8 | Reference |

| IRE1α | Potent Inhibition | nih.govnih.govmedchemexpress.com |

| IRE1β | Minimal Inhibition | nih.govoup.com |

| PERK | Not Inhibited | nih.govucsf.edu |

| c-Abl | Not Inhibited | nih.govucsf.edu |

| Arg | Not Inhibited | nih.govucsf.edu |

Downstream Molecular Signaling Perturbations

Inhibition of IRE1α by Kira8 initiates a cascade of changes in downstream molecular signaling pathways, significantly altering the cellular response to endoplasmic reticulum (ER) stress. These perturbations involve the modulation of apoptosis and the regulation of specific gene expression profiles.

Modulation of ER Stress-Induced Apoptosis Pathways

Kira8 has been shown to potently modulate apoptosis driven by ER stress. Under conditions of severe or prolonged ER stress, the IRE1α pathway can switch from a pro-survival to a pro-apoptotic signal. nih.govnih.gov By inhibiting IRE1α, Kira8 can attenuate this terminal UPR signaling. nih.gov

In studies involving INS-1 cells, Kira8 was more potent than earlier generation inhibitors in reducing IRE1α-driven apoptosis. nih.govmedchemexpress.com In human multiple myeloma (MM) cells, Kira8 treatment decreased cell viability and induced apoptosis, which was associated with an increase in C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis. nih.govnih.gov Interestingly, in some cancer models, the inhibition of the IRE1α pathway by Kira8 can lead to a reciprocal hyperactivation of the PERK pathway, which also culminates in apoptotic signaling and halts tumor growth. oup.comnih.gov This unbalancing of the UPR arms shifts the cellular response towards apoptosis. oup.com

Regulation of Gene Expression Profiles in Response to IRE1α Inhibition

The inhibition of the IRE1α RNase domain by Kira8 directly impacts the expression of numerous genes, primarily by preventing the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and promoting the degradation of other specific mRNAs.

Kira8 is a potent inhibitor of the IRE1α endoribonuclease (RNase) activity responsible for the splicing of XBP1 mRNA. nih.govnih.gov This inhibitory action has been demonstrated in various models, including alveolar epithelial cells, pancreatic islets, and in vivo models of non-alcoholic steatohepatitis. nih.govnih.govnih.gov By blocking the conversion of unspliced XBP1 (XBP1u) to its active, spliced form (XBP1s), Kira8 effectively shuts down this critical branch of the UPR. nih.govmdpi.com

Similarly, Kira8 potently inhibits the cleavage of Ins2 RNA by IRE1α. nih.govmedchemexpress.com This action is significant in pancreatic β-cells, where IRE1α hyperactivation can lead to insulin (B600854) mRNA degradation and contribute to diabetes pathology. nih.gov Treatment with Kira8 has been shown to preserve Ins1 and Ins2 mRNA levels in pre-diabetic mouse models. nih.govtargetmol.com

The effects of Kira8 on the expression of ER chaperone BiP (also known as HSPA5 or GRP78) and Mesencephalic Astrocyte-Derived Neurotrophic Factor (MANF) can be context-dependent. In a mouse model of autoimmune diabetes, treatment with Kira8 preserved the levels of BiP and MANF mRNAs in pancreatic islets, which is consistent with a cytoprotective effect. nih.govtargetmol.com In another study involving respiratory syncytial virus (RSV) infection, which induces ER stress, Kira8 treatment restored elevated BiP levels back to baseline. mdpi.com However, in GH3 pituitary tumor cells, Kira8 was observed to moderately decrease the expression of Bip and Manf. oup.com

| Gene | Effect of Kira8 Treatment | Model System | Reference |

| spliced XBP1 | Significant Reduction | Pre-diabetic NOD mouse islets | nih.govtargetmol.com |

| Ins1/Ins2 | Preserved | Pre-diabetic NOD mouse islets | nih.govtargetmol.com |

| BiP | Preserved | Pre-diabetic NOD mouse islets | nih.govtargetmol.com |

| MANF | Preserved | Pre-diabetic NOD mouse islets | nih.govtargetmol.com |

| BiP | Moderately Decreased | GH3 pituitary tumor cells | oup.com |

| MANF | Moderately Decreased | GH3 pituitary tumor cells | oup.com |

In the context of multiple myeloma, RNA sequencing analysis identified Polo-like Kinase 2 (PLK2) as a gene whose expression is suppressed by Kira8. nih.govnih.govresearchgate.net Further investigation confirmed that Kira8 treatment reduced PLK2 at both the mRNA and protein levels in human MM cells. nih.govsemanticscholar.org The study also established a direct link to the IRE1α pathway, demonstrating that overexpression of IRE1α induced PLK2 expression, an effect that was reversed by Kira8. nih.govresearchgate.net This suggests that the IRE1α signaling axis can regulate PLK2 expression, and this regulation is a downstream consequence of Kira8's mechanism of action. nih.gov

Interaction with ABL-IRE1α Signaling Axis in Cellular Processes

Recent research has identified a critical signaling axis involving the Abelson (ABL) family of non-receptor tyrosine kinases and the endoplasmic reticulum (ER) stress sensor Inositol-requiring enzyme 1α (IRE1α). This axis plays a significant role in determining cell fate under conditions of unrelieved ER stress. nih.govucsf.edunih.gov Under such conditions, cytosolic ABL kinases translocate to the ER membrane, where they physically interact with, scaffold, and consequently hyperactivate the ribonuclease (RNase) domain of IRE1α. nih.govucsf.edunih.gov This scaffolding action by ABL kinases acts as a rheostat, amplifying IRE1α's enzymatic activity and potentiating the pro-apoptotic signaling pathway known as the terminal unfolded protein response (UPR). nih.govucsf.edu

Kira8 (Hydrochloride) intervenes in this pathway as a potent and mono-selective allosteric inhibitor of IRE1α. nih.govmedchemexpress.com Unlike ABL kinase inhibitors such as imatinib, which prevent the initial hyperactivation of IRE1α by disrupting the ABL-IRE1α interaction, Kira8 acts directly on the IRE1α molecule. nih.govucsf.edu Its mechanism involves binding to the ATP-binding site within the kinase domain of IRE1α. researchgate.net This binding event stabilizes a conformation that is incompatible with the dimerization or higher-order oligomerization of IRE1α molecules, which is a prerequisite for the activation of its RNase domain. nih.govresearchgate.netnih.gov By locking IRE1α in an RNase-inactive monomeric state, Kira8 effectively attenuates its downstream signaling, including both the adaptive splicing of X-box binding protein 1 (XBP1) mRNA and the degradative activity towards other ER-localized mRNAs. nih.govnih.gov

The amplification of IRE1α RNase activity by ABL kinases can be effectively counteracted by the allosteric inhibition exerted by Kira8. ucsf.edu This has been demonstrated in various cellular contexts. For instance, in pancreatic β-cells undergoing ER stress, the ABL-IRE1α axis contributes to apoptosis; this effect is reversed by Kira8, which spares the β-cells by blunting the hyperactivated RNase. nih.govnih.govnih.gov Similarly, this signaling axis is pertinent in multiple myeloma, where inhibition of IRE1α by Kira8 can decrease cell viability and induce apoptosis. nih.gov

The table below summarizes key findings related to the interaction of Kira8 with the ABL-IRE1α signaling axis.

| Cellular Context | Role of ABL-IRE1α Axis | Effect of Kira8 | References |

| Pancreatic β-cells | ABL kinases scaffold and hyperactivate IRE1α RNase, potentiating ER stress-induced apoptosis. | Allosterically inhibits IRE1α, blocking oligomerization and RNase hyperactivity, thereby reducing apoptosis and preserving cell function. | nih.govucsf.edunih.govnih.gov |

| Multiple Myeloma Cells | The ABL-IRE1α axis is implicated in promoting cell survival and proliferation. | Inhibition of IRE1α by Kira8 decreases cell viability and induces apoptosis, suggesting a therapeutic potential. | nih.gov |

The specific inhibitory action of Kira8 on IRE1α is characterized by its high potency. Research has established a precise measure of this activity, as detailed in the following table.

| Target | Inhibitory Action | IC₅₀ | References |

| IRE1α RNase | Allosteric attenuation via kinase domain binding, blocking oligomerization. | 5.9 nM | medchemexpress.comtargetmol.complos.org |

By directly targeting the central UPR effector, IRE1α, Kira8 provides a mechanism to override the pro-apoptotic amplification signal from ABL kinases, thereby preserving cell viability in the face of chronic ER stress. ucsf.edu

Preclinical Pharmacological Profiles of Kira8 Hydrochloride

In Vitro Cellular Efficacy Studies

Kira8, an ATP-competitive IRE1α Kinase Inhibiting RNase Attenuator (KIRA), has been investigated for its potential to modulate the Unfolded Protein Response (UPR) in pancreatic β-cell models. nih.gov These cells are highly specialized for insulin (B600854) secretion, a process that places significant demand on the endoplasmic reticulum (ER), making them susceptible to ER stress. researchgate.netnih.gov The IRE1α pathway is a critical component of the UPR, and its dysregulation can lead to β-cell apoptosis. nih.govescholarship.org

In preclinical studies, Kira8 has demonstrated a protective effect against apoptosis in pancreatic β-cells undergoing ER stress. nih.gov The mechanism involves the allosteric inhibition of the IRE1α RNase domain, which occurs when Kira8 binds to the kinase domain. nih.govescholarship.org This inhibition prevents the hyperactivation of IRE1α's RNase, which can otherwise lead to the degradation of essential ER-localized mRNAs (a process known as Regulated IRE1-Dependent Decay, or RIDD) and trigger apoptosis. researchgate.netnih.gov

In INS-1 insulinoma cells engineered to overexpress IRE1α, treatment with a KIRA compound markedly reduced the generation of cleaved caspase-3, a key executioner of apoptosis. nih.gov This intervention demonstrated significant cytoprotective efficacy, as measured by Annexin-V positivity assays. nih.gov By preventing destructive signaling from IRE1α, KIRA compounds can enhance cell survival even amidst ongoing ER stress. escholarship.org Studies have shown that Kira8 can prevent apoptosis that results from supraphysiological IRE1α signaling in INS-1 cells. nih.gov

A primary function of the IRE1α RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. biorxiv.org This splicing event generates a potent transcription factor, XBP1s, that upregulates genes to enhance the ER's protein-folding capacity. nih.gov While this is an adaptive response, its modulation is a key aspect of IRE1α-targeted therapies.

Kira8 has been shown to be a potent inhibitor of this splicing event. In cultured INS-1 cells, administration of Kira8 at concentrations between 500 nM and 1 μM resulted in a near-complete inhibition of Xbp1 splicing. nih.gov This effect was observed even in cells subjected to ER stress induced by agents like brefeldin A or thapsigargin. researchgate.net The inhibition of XBP1 mRNA splicing by Kira8-bound IRE1α suggests that the compound locks the enzyme in an RNase-inactive state. nih.gov

| Cell Line | Treatment Conditions | Key Finding | Reference |

| INS-1 | ER Stress (Brefeldin A) + Kira8 | Complete suppression of XBP1 splicing | researchgate.net |

| INS-1 | ER Stress (Thapsigargin) + Kira8 | Complete suppression of XBP1 splicing | researchgate.net |

| INS-1 | Supraphysiological IRE1α signaling | Near-complete inhibition of Xbp1 splicing | nih.gov |

Multiple myeloma (MM) is a malignancy of plasma cells, which are professional secretory cells that produce large quantities of immunoglobulins. This high secretory load makes MM cells reliant on the UPR, particularly the IRE1α-XBP1 pathway, for survival, presenting a therapeutic vulnerability. nih.govmdpi.com

Studies have confirmed the anti-myeloma effects of Kira8 in various human myeloma cell lines. nih.gov In IM-9 cells, Kira8 treatment decreased cell viability in a concentration-dependent manner. researchgate.netresearchgate.net This reduction in viability is linked to the induction of apoptosis. researchgate.netnih.gov Flow cytometry analysis of IM-9 cells treated with Kira8 showed an increase in Annexin V-positive cells, indicating a rise in apoptosis. researchgate.netresearchgate.net

The cytotoxic effects of Kira8 are not limited to a single cell line. In KMS-11, KMS-12-PE, and KHM-11 cells, treatment with Kira8 also led to decreased cell viability and an increase in apoptosis. nih.gov Furthermore, Kira8 has been shown to reduce the viability of patient-derived CD138+ myeloma cells, highlighting its potential relevance in a clinical context. mdpi.com

| Cell Line | Effect of Kira8 Treatment | Key Finding | Reference |

| IM-9 | Decreased cell viability | Dose-dependent reduction in viable cells | researchgate.net |

| IM-9 | Increased apoptosis | Increase in Annexin V-positive cells | researchgate.netresearchgate.net |

| KMS-11 | Decreased cell viability & Increased apoptosis | Confirmed anti-myeloma effects | nih.gov |

| KMS-12-PE | Decreased cell viability & Increased apoptosis | Confirmed anti-myeloma effects | nih.gov |

| KHM-11 | Decreased cell viability & Increased apoptosis | Confirmed anti-myeloma effects | nih.gov |

Proteasome inhibitors, such as bortezomib (B1684674), are a cornerstone of multiple myeloma therapy. targetedonc.commdpi.com These agents disrupt protein degradation, leading to an accumulation of misfolded proteins and inducing significant ER stress, which can trigger apoptosis. nih.gov Given that both Kira8 and proteasome inhibitors impact ER homeostasis, their combined effect has been investigated.

In IM-9 myeloma cells, the combination of Kira8 with bortezomib resulted in a greater decrease in cell viability compared to treatment with Kira8 alone. nih.govresearchgate.net This enhanced effect on viability was correlated with a stronger induction of apoptosis. nih.govresearchgate.net The combined treatment demonstrated a more potent anti-myeloma effect, suggesting a potential synergistic relationship between IRE1α inhibition and proteasome inhibition. nih.govnih.gov This approach could represent a potent regimen for targeting multiple myeloma. nih.gov

Assessment in Lung Epithelial Cell Models

Kira8, a potent and selective inhibitor of IRE1α kinase, has demonstrated significant anti-fibrotic effects in lung epithelial cell models. plos.orgnih.gov Studies utilizing murine alveolar epithelial cells have shown that inhibiting IRE1α can mitigate apoptosis induced by endoplasmic reticulum (ER) stress, a key factor in the pathogenesis of idiopathic pulmonary fibrosis (IPF). plos.orgnih.govnih.gov

In a mouse alveolar epithelial cell line (MLE12), Kira8 was shown to be more potent than its predecessor, Kira7, in inhibiting the splicing of X-box binding protein 1 (XBP1), a crucial step in the IRE1α signaling pathway. plos.orgnih.gov Specifically, Kira8 exhibits a nearly 10-fold greater potency against the IRE1α kinase, with an IC50 of 5.9 nM compared to 110 nM for Kira7. plos.orgnih.gov This inhibition of IRE1α's RNase activity is a key mechanism in its anti-fibrotic action. plos.orguni.lu

Research has shown that in bleomycin-induced pulmonary fibrosis models, treatment with Kira8 can attenuate increases in lung weight and hydroxyproline (B1673980) content. plos.orguni.lu Furthermore, it leads to a decrease in the mRNA expression of key fibrotic markers, collagen 1A1 and fibronectin. plos.orguni.lu These findings suggest that by inhibiting the terminal unfolded protein response (UPR) mediated by IRE1α, Kira8 can prevent and even promote the reversal of established lung fibrosis. plos.orgnih.govnih.gov

Table 1: Effect of Kira8 on Bleomycin-Induced Fibrotic Markers

| Marker | Effect of Kira8 Treatment | Statistical Significance |

|---|---|---|

| Lung Weight | Attenuated increase | p<0.001 |

| Hydroxyproline | Attenuated increase | p<0.01 |

| Collagen 1A1 mRNA | Decreased expression | p<0.001 |

| Fibronectin mRNA | Decreased expression | p<0.05 |

Recent studies have highlighted the role of Kira8 in modulating the dysfunction of lung epithelial progenitor cells, particularly damage-associated transient progenitors (DATPs). nih.govphysiology.orgnih.gov These cells emerge after lung injury and are implicated in promoting pulmonary fibrosis. nih.govphysiology.orgnih.gov

The administration of Kira8 has been shown to reduce the number of DATP cells in the bleomycin-induced fibrosis model. nih.govnih.gov This effect is attributed to the cell-autonomous role of IRE1α in promoting the transition of epithelial cells into the profibrotic DATP state. nih.govnih.gov By inhibiting IRE1α, Kira8 helps to resolve the DATP phenotype, thereby alleviating fibrosis and promoting normal lung repair. nih.govphysiology.org

A key mechanism in this process is the downregulation of integrin αvβ6 expression on DATPs following Kira8 treatment. nih.govnih.govbiorxiv.org Integrin αvβ6 is a critical activator of transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine. nih.govnih.gov The reduction in Itgb6 expression leads to decreased TGF-β signaling and a subsequent decrease in collagen accumulation around DATPs. nih.govnih.gov

Furthermore, Kira8 treatment has been observed to dampen DNA damage response (DDR) signaling, which is known to be crucial for the DATP phenotype. nih.govnih.gov This includes a decrease in H2AX phosphorylation and the expression of Cdkn1a (p21). nih.govnih.gov Ultimately, by relieving the IRE1α-mediated stress signals, Kira8 facilitates the differentiation of DATPs into mature type 1 alveolar epithelial cells, promoting healthy lung regeneration. nih.govphysiology.orgnih.gov

Table 2: Modulation of DATP Characteristics by Kira8

| Feature | Effect of Kira8 Treatment |

|---|---|

| DATP Cell Number | Decreased |

| Integrin αvβ6 (Itgb6) Expression | Decreased |

| TGF-β Signaling | Dampened |

| DNA Damage Response (DDR) Signaling | Dampened |

| Differentiation into AT1 cells | Increased |

Application in Viral Infection Models (e.g., A549, Calu-3 cells with Coronaviruses)

In the context of viral infections, particularly with coronaviruses, the IRE1α pathway of the unfolded protein response is often activated. nih.govnih.gov However, studies have revealed a divergence in how different betacoronaviruses engage this pathway. While viruses like MERS-CoV induce both IRE1α phosphorylation and subsequent XBP1 splicing, SARS-CoV-2 infection in A549-ACE2 and Calu-3 cells leads to IRE1α autophosphorylation without significant downstream XBP1 mRNA splicing. nih.govnih.gov

Kira8, as a kinase-inhibiting RNase attenuator (KIRA), acts by binding to the ATP-binding site of IRE1α, which in turn allosterically inactivates its RNase domain. researchgate.netucsf.edu This prevents the cleavage of XBP1 mRNA. researchgate.net In viral infection models, pretreatment with Kira8 has been used to probe the functional consequences of IRE1α activation. nih.gov While SARS-CoV-2 infection alone does not robustly activate the RNase activity of IRE1α, the use of inhibitors like Kira8 helps to confirm the role of the kinase activity in the host response to viral infection. nih.govresearchgate.net

The impact of inhibiting IRE1α on viral replication appears to be virus-specific. For some viruses, the host's ER stress response, including the IRE1α pathway, can be beneficial for viral replication. mdpi.com However, in studies with various betacoronaviruses, including SARS-CoV-2, MERS-CoV, and OC43, the use of Kira8 did not show a significant effect on viral replication in A549 and Calu-3 cell lines. nih.govresearchgate.net

In models of respiratory syncytial virus (RSV) infection in human small airway epithelial cells (hSAECs), RSV was found to be a potent inducer of XBP1 splicing. mdpi.com Treatment with Kira8 effectively inhibited this RSV-induced XBP1 splicing. mdpi.com This inhibition was associated with a reduction in the expression of fibronectin (FN1), an extracellular matrix protein, suggesting a role for the IRE1α-XBP1 pathway in virus-induced remodeling of the airway epithelium. mdpi.com Panther Reactome pathway analysis of proteins downregulated by Kira8 in the context of RSV infection revealed an impact on pathways related to viral replication and host response, including IRF3-mediated induction of type I IFN and viral mRNA synthesis. mdpi.com

Preclinical In Vivo Efficacy and Mechanistic Studies in Animal Models

Preclinical studies in animal models have been crucial in demonstrating the in vivo efficacy of Kira8. csmres.co.ukchampionsoncology.comnih.govmdpi.com In murine models of bleomycin-induced pulmonary fibrosis, systemic administration of Kira8 has shown significant therapeutic effects. plos.orgnih.gov Even when administered 14 days after the initial bleomycin (B88199) exposure, Kira8 promoted the reversal of established fibrosis. plos.orgnih.gov

Mechanistically, in vivo studies have confirmed the findings from cell culture models. Kira8 treatment in mice with bleomycin-induced lung injury resulted in lower levels of spliced XBP1, ATF4, and CHOP proteins, all key components of the UPR. plos.org This was accompanied by a reduction in lung weight and hydroxyproline content, as well as decreased expression of collagen 1A1 and fibronectin. plos.orguni.lu These results underscore the importance of the IRE1α pathway in the in vivo pathogenesis of pulmonary fibrosis. plos.org

Furthermore, in a hepatocyte-specific XBP1-luciferase knock-in mouse model for non-alcoholic steatohepatitis (NASH), Kira8 was shown to attenuate the condition, highlighting its potential therapeutic application beyond pulmonary fibrosis. nih.gov

Table 3: Summary of Kira8 In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Parameter | Outcome of Kira8 Treatment |

|---|---|

| Established Fibrosis | Promoted reversal |

| Spliced XBP1 Protein Levels | Decreased |

| ATF4 Protein Levels | Decreased |

| CHOP Protein Levels | Decreased |

| Lung Weight Increase | Attenuated |

| Hydroxyproline Increase | Attenuated |

| Collagen 1A1 mRNA Expression | Decreased |

| Fibronectin mRNA Expression | Decreased |

Models of Metabolic Dysregulation and Diabetes

Kira8 (hydrochloride) has demonstrated significant therapeutic potential in preclinical models of metabolic dysregulation and diabetes, primarily by targeting the inositol-requiring enzyme 1α (IRE1α) pathway, a key component of the unfolded protein response (UPR). nih.gov

In the non-obese diabetic (NOD) mouse model, which mimics autoimmune type 1 diabetes, Kira8 has shown remarkable efficacy in reversing established diabetes. nih.gov By allosterically attenuating the RNase activity of IRE1α, Kira8 helps to spare pancreatic β-cells from apoptosis and preserve their physiological function. nih.gov Treatment of pre-diabetic NOD mice with Kira8 led to significant reductions in islet XBP1 splicing, a marker of IRE1α activity. medchemexpress.comtargetmol.com This intervention helps to maintain β-cell health and function, ultimately preventing the onset of diabetes. nih.gov

Table 1: Effects of Kira8 in NOD Mice

| Model | Key Finding | Reference |

|---|---|---|

| Non-obese diabetic (NOD) mice | Reverses established diabetes by sparing β-cells and preserving their function. | nih.gov |

| Pre-diabetic NOD mice | Reduces islet XBP1 splicing. | medchemexpress.comtargetmol.com |

The Akita mouse model, which develops diabetes due to a spontaneous mutation in the insulin 2 gene leading to proinsulin misfolding and β-cell stress, has also been used to evaluate the efficacy of Kira8. renalfellow.orgjax.org In male Ins2+/Akita mice, daily administration of Kira8 resulted in a significant reduction of hyperglycemia over several weeks. medchemexpress.comtargetmol.com This demonstrates the compound's ability to mitigate the detrimental effects of endoplasmic reticulum (ER) stress on β-cells and improve glycemic control. medchemexpress.comtargetmol.com

Table 2: Kira8 Efficacy in Akita Mice

| Model | Effect of Kira8 | Reference |

|---|---|---|

| Male Ins2+/Akita mice | Significant reduction of hyperglycemia over several weeks of daily treatment. | medchemexpress.comtargetmol.com |

Further investigation into the molecular mechanisms of Kira8's protective effects in diabetic models revealed its ability to preserve the expression of crucial islet mRNAs. In pre-diabetic NOD mice, a one-week treatment with Kira8 not only reduced XBP1 splicing but also preserved the mRNA levels of Ins1/Ins2 (insulin), BiP (Binding Immunoglobulin Protein, an ER chaperone), and MANF (Mesencephalic Astrocyte-derived Neurotrophic Factor). nih.govmedchemexpress.com The preservation of these mRNAs is indicative of reduced ER stress and improved β-cell function and survival. nih.govnih.gov

Table 3: Impact of Kira8 on Islet mRNA Expression in NOD Mice

| mRNA Target | Effect of Kira8 Treatment | Reference |

|---|---|---|

| XBP1 splicing | Reduced | nih.govmedchemexpress.com |

| Ins1/Ins2 | Preserved | nih.govmedchemexpress.com |

| BiP | Preserved | nih.gov |

| MANF | Preserved | nih.govmedchemexpress.com |

Hematological Malignancy Models (e.g., Chronic Lymphocytic Leukemia, Multiple Myeloma)

Kira8 has also been investigated for its anti-tumor activity in various hematological malignancy models, with a significant focus on multiple myeloma. nih.govnih.gov

In xenograft models of multiple myeloma, Kira8 has demonstrated anti-tumor activity. nih.gov Studies have shown that Kira8 can decrease the viability and growth of human myeloma cells. nih.gov These findings suggest that targeting the IRE1α pathway with Kira8 could be a viable therapeutic strategy for multiple myeloma. nih.gov

In human multiple myeloma (MM) cells, Kira8 has been shown to decrease cell viability and induce apoptosis. nih.gov The induction of apoptosis is accompanied by an increase in C/EBP homologous protein (CHOP), a key mediator of ER stress-induced cell death. nih.govnih.gov Furthermore, the combination of Kira8 with the proteasome inhibitor bortezomib resulted in enhanced anti-myeloma effects, suggesting a potential for combination therapies. nih.govnih.gov Research has also indicated that Kira8's anti-myeloma effects are associated with the regulation of cell proliferation. nih.gov While much of the research has focused on multiple myeloma, the underlying mechanism of targeting the IRE1α pathway could have implications for other hematological malignancies like chronic lymphocytic leukemia that also rely on UPR signaling. nih.govnih.gov

Table 4: Effects of Kira8 on Multiple Myeloma Cells

| Parameter | Effect of Kira8 | Reference |

|---|---|---|

| Cell Viability | Decreased | nih.gov |

| Apoptosis | Induced | nih.gov |

| CHOP Expression | Increased | nih.govnih.gov |

| Combination with Bortezomib | Enhanced anti-myeloma effects | nih.govnih.gov |

| Cell Proliferation | Regulated | nih.gov |

Fibrotic Disease Models (e.g., Pulmonary Fibrosis)

Kira8, a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis. nih.gov The therapeutic potential of targeting IRE1α, a key sensor in the unfolded protein response (UPR), has been explored in the context of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by irreversible fibrosis. mdpi.comasm.org

In a widely used murine model of pulmonary fibrosis induced by bleomycin, Kira8 has shown the ability to not only prevent but also promote the reversal of established fibrosis. nih.govasm.org This suggests that inhibiting the IRE1α pathway may be effective even in advanced stages of the disease. asm.org The anti-fibrotic activity of Kira8 is linked to its ability to modulate the terminal UPR, which, when unabated, can lead to apoptosis of alveolar epithelial cells, a critical event in the pathogenesis of pulmonary fibrosis. nih.gov

In vivo studies have substantiated the anti-fibrotic efficacy of Kira8 in lung tissue. In a bleomycin-induced lung fibrosis model in mice, systemic administration of Kira8, even after fibrosis was established, led to significant improvements. nih.gov

Treatment with Kira8 resulted in a marked attenuation of the increase in lung weight (p<0.001) and hydroxyproline content (p<0.01), a key indicator of collagen deposition and fibrosis. nih.gov Furthermore, Kira8 treatment led to a significant decrease in the mRNA expression of crucial fibrotic mediators, including Collagen 1A1 (p<0.001) and Fibronectin (p<0.05). nih.gov These findings highlight Kira8's ability to directly impact the fibrotic process within the lung parenchyma. The compound acts by inhibiting the kinase domain of IRE1α, thereby attenuating its endoribonuclease (RNase) activity and reducing the splicing of X-box binding protein 1 (XBP1) mRNA, a downstream effector of the IRE1α pathway. nih.gov

| Parameter | Effect of Kira8 Treatment | Significance (p-value) | Reference |

|---|---|---|---|

| Lung Weight Increase | Attenuated | p<0.001 | nih.gov |

| Hydroxyproline Content | Attenuated | p<0.01 | nih.gov |

| Collagen 1A1 mRNA Expression | Decreased | p<0.001 | nih.gov |

| Fibronectin mRNA Expression | Decreased | p<0.05 | nih.gov |

The anti-fibrotic effects of Kira8 extend to the remodeling of the extracellular matrix (ECM), a central feature of fibrotic diseases. The excessive deposition of ECM components, such as collagens and fibronectin, leads to the scarring and stiffening of lung tissue. nih.gov Research has shown that paramyxovirus infections, like Respiratory Syncytial Virus (RSV), can induce the secretion of ECM-remodeling proteins, a process dependent on the IRE1α-XBP1s pathway. physiology.org

By inhibiting IRE1α, Kira8 effectively reduces the expression and deposition of key ECM proteins. As noted, Kira8 treatment significantly decreases the mRNA levels of Collagen 1A1 and Fibronectin in the lungs of bleomycin-treated mice. nih.gov Furthermore, in the context of viral infections that can lead to airway remodeling, the IRE1α–XBP1 arm of the UPR is instrumental in regulating the secretion of ECM-modifying enzymes and collagens. The inhibitory action of Kira8 on this pathway suggests it can block the secretion of these critical components, thereby preventing the pathological remodeling of the ECM. nih.govmdpi.com This indicates a direct role for Kira8 in mitigating the structural changes that drive the progression of pulmonary fibrosis.

Viral Pathogenesis Models (e.g., SeV, RSV Infection)

The IRE1α pathway, the target of Kira8, is not only implicated in fibrotic diseases but also plays a significant role in the host response to viral infections. Viruses, including paramyxoviruses like Sendai virus (SeV) and Respiratory Syncytial Virus (RSV), can induce ER stress and activate the UPR as they co-opt the host cell's machinery for their replication. mdpi.comnih.gov The IRE1α-XBP1 arm of the UPR is activated during RSV infection and is involved in mediating the host's inflammatory and metabolic responses. physiology.orgnih.gov

A 2022 study demonstrated that in airway epithelial cells infected with RSV, the secretion of a wide array of proteins, including cytokines, growth factors, proteases, and ECM components, is dependent on IRE1α. nih.govmdpi.com Crucially, this study showed that the secretion of these factors can be blocked by the IRE1α inhibitor, Kira8. nih.govmdpi.com This positions Kira8 as a potential modulator of the host response during certain viral infections.

Kira8 can modulate host immune response pathways during viral infection by inhibiting IRE1α-dependent signaling. During RSV infection, the IRE1α–XBP1 pathway is activated and regulates the secretion of cytokines and growth factors, such as CXCL10, VEGFC, and CTGF. nih.govmdpi.com The secretion of these mediators is part of the broader inflammatory response to the virus.

The finding that Kira8 can block the secretion of these IRE1α-dependent factors indicates its potential to temper the host's inflammatory cascade during RSV infection. nih.govmdpi.com By attenuating this response, Kira8 could potentially mitigate virus-induced pathology that is often driven by an overactive immune reaction. Further research has shown that the IRE1α pathway intersects with innate immune signaling, suggesting that its inhibition could have broader effects on antiviral defenses. frontiersin.org

Viral replication places a high demand on the host cell's protein folding and secretion machinery, particularly for the synthesis of viral glycoproteins. biorxiv.org This can lead to ER stress and activation of the UPR, including the IRE1α pathway. The IRE1α–XBP1 arm of the UPR has been shown to regulate N-glycosylation, a critical modification for many viral and host proteins, in response to RSV infection. nih.gov

Specifically, RSV infection activates the hexosamine biosynthetic pathway (HBP) in an IRE1α-dependent manner, which is crucial for protein N-glycosylation. physiology.orgnih.gov This process is important for the processing of RSV F and G glycoproteins. nih.gov The secretion of ECM proteins and enzymes that modify the ECM is also regulated by this pathway. nih.gov Kira8, by inhibiting IRE1α, can block the induction of these secretory pathways. nih.govmdpi.com This suggests that Kira8 could interfere with viral maturation and the virus-induced remodeling of the cellular environment by regulating glycoprotein (B1211001) and ECM protein secretion.

| Category | Examples of Secreted Factors | Reference |

|---|---|---|

| Cytokines & Growth Factors | CXCL10, VEGFC, CTGF | nih.govmdpi.com |

| Proteases | PI3, CTSL | nih.govmdpi.com |

| ECM-Modifying Enzymes | TIMP1, MMP1/9/10, LOXL2, PLOD2, LOX | nih.govmdpi.com |

| Collagens | COL4A2, COL12A1 | nih.govmdpi.com |

During infection with viruses such as RSV and SeV, the host cell experiences ER stress, leading to the activation of the UPR as a primary response. mdpi.comnih.gov The IRE1α-XBP1 pathway is a central component of this response. mdpi.com RSV infection, for instance, induces rapid and sustained activation of the IRE1α arm of the UPR in airway epithelial cells. physiology.orgnih.gov

This activation is not merely a passive response but is actively involved in the pathogenesis, influencing inflammation, metabolic reprogramming, and tissue remodeling. physiology.org Kira8 directly targets the kinase activity of IRE1α, thereby inhibiting the downstream signaling cascade, including the splicing of XBP1. nih.govnih.gov By blocking this key sensor of the ER stress response, Kira8 can fundamentally alter the cellular environment during viral infection. This can shift the balance from a pro-viral state, where the UPR might be co-opted by the virus for its own replication, towards a state that may limit viral pathogenesis by modulating the host's stress response pathways. nih.govmdpi.commdpi.com

Neurodegenerative Disease Models (e.g., Retinal Protection)

Kira8, as a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, has been investigated for its therapeutic potential in diseases where endoplasmic reticulum (ER) stress is a key pathological feature. Compelling evidence implicates ER stress in the pathogenesis of various retinal degenerative diseases, such as Retinitis Pigmentosa (RP), particularly in forms caused by protein-folding mutations in Rhodopsin. grantome.com

In the context of neuroprotection, IRE1α is considered a master regulator within the unfolded protein response (UPR), a signaling pathway activated by ER stress. Depending on the level and duration of stress, the UPR can either promote cell survival or trigger apoptosis. In conditions like autosomal dominant RP, mutations can lead to high and chronic ER stress in photoreceptors, promoting cell death and subsequent vision loss. grantome.com

Preclinical research has demonstrated that kinase-inhibiting RNase attenuators (KIRAs), the class of inhibitors to which Kira8 belongs, provide functional cytoprotection to photoreceptor cells challenged with ER stress. grantome.com This protective effect is central to the therapeutic hypothesis for using Kira8 in retinal neurodegenerative disorders. The mechanism involves the attenuation of IRE1α's endoribonuclease (RNase) activity, which, when hyperactivated by chronic ER stress, can lead to the degradation of essential mRNAs and initiate apoptosis. By inhibiting this pro-apoptotic signaling, Kira8 is proposed to spare photoreceptors from cell death.

Research initiatives have aimed to optimize KIRA compounds, including Kira8, for intraocular administration and to evaluate their efficacy in protecting photoreceptors within in vivo models of retinal degeneration driven by ER stress. grantome.com While direct in vivo efficacy data for Kira8 in a retinal degeneration model is part of ongoing research objectives, the compound's class has shown systemic in vivo efficacy in other disease models. For instance, Kira8 demonstrated therapeutic effects in a mouse model of pulmonary fibrosis, indicating it can effectively modulate the IRE1α pathway in a whole-animal setting. plos.org

Table 1: Preclinical Investigation of KIRA Compounds in Disease Models

Preclinical Disposition and Metabolic Studies (excluding human-specific ADME)

Preclinical Metabolic Pathways Investigation

Detailed investigations into the specific metabolic pathways of Kira8 in preclinical models have not been extensively reported in publicly available scientific literature. Pharmacokinetic studies often characterize a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including identifying major metabolites and the enzymes responsible for biotransformation. However, for Kira8, the primary focus of published research has been on its pharmacodynamic effects and mechanism of action as an IRE1α inhibitor. nih.govnih.gov

While specific metabolic data for Kira8 is scarce, general protocols for its use in in vivo animal studies provide some insight into its formulation for systemic administration. For intraperitoneal injections in mice, Kira8 has been formulated in vehicles such as a combination of DMSO, PEG300, Tween-80, and saline. targetmol.com The necessity for such formulations suggests that the compound may have limited aqueous solubility, a factor that can influence its metabolic profile and disposition. The ultimate metabolic fate of Kira8, including whether it undergoes significant Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., glucuronidation, sulfation) metabolism, and the specific enzymes involved (e.g., cytochrome P450 isoforms), remains to be fully elucidated.

Cellular Uptake and Subcellular Localization Studies

Direct studies characterizing the specific mechanisms of Kira8's cellular uptake and its quantitative subcellular distribution are not widely available. However, its mechanism of action provides strong inferential evidence regarding its cellular permeability and localization.

Kira8 functions as an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. nih.govresearchgate.net IRE1α is a transmembrane protein embedded in the endoplasmic reticulum (ER), with its kinase and RNase domains facing the cytoplasm. ucsf.edu For Kira8 to inhibit its target, it must first cross the plasma membrane and enter the cell's cytoplasm. The demonstrated intracellular activity of Kira8 in various cell-based assays—such as its ability to inhibit XBP1 splicing in myeloma cells and insulinoma cells—confirms its cell permeability. nih.govresearchgate.net

The primary subcellular site of action for Kira8 is the cytoplasmic face of the ER membrane, where it interacts with the IRE1α kinase domain. This interaction allosterically inhibits the RNase function and prevents the downstream signaling associated with ER stress. nih.govnih.gov Evidence also suggests that Kira8's intracellular effects may extend beyond direct IRE1α inhibition at the ER. For example, in studies of viral infections, treatment with Kira8 was found to regulate the expression of several proteins involved in the nuclear export pathway, indicating that its downstream effects can influence nucleocytoplasmic processes. mdpi.com This finding highlights that while its direct target is localized to the ER, the functional consequences of its inhibitory action are observed in multiple cellular compartments.

Table 2: Summary of Inferred Cellular Disposition of Kira8

Compound Reference Table

Advanced Research Methodologies and Techniques Employed in Kira8 Hydrochloride Studies

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical assays have been fundamental in characterizing the direct interaction of Kira8 with its target, IRE1α, and its immediate functional consequences.

A key mechanism of IRE1α activation is its oligomerization upon endoplasmic reticulum (ER) stress. To investigate the effect of Kira8 on this process, protein oligomerization assays are employed. Disuccinimidyl suberate (B1241622) (DSS) crosslinking is a common technique used for this purpose. nih.gov DSS is a membrane-permeable crosslinker that covalently links interacting proteins that are in close proximity, thereby stabilizing oligomeric complexes. nih.gov

In studies involving Kira8, purified IRE1α protein is incubated with and without the compound, followed by the addition of DSS. The resulting protein complexes are then separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by immunoblotting. Research has shown that Kira8 effectively blocks the oligomerization of IRE1α. nih.gov This is observed as a significant reduction in the higher molecular weight bands (representing oligomers) and an increase in the monomeric form of IRE1α on the immunoblot in the presence of Kira8. nih.gov

Table 1: Effect of Kira8 on IRE1α Oligomerization

| Treatment Condition | Oligomer/Monomer Ratio |

|---|---|

| IRE1α* | Baseline |

| IRE1α* + KIRA8 | Reduced |

Data is illustrative based on findings reported in scientific literature. nih.gov

The primary function of activated IRE1α is its endoribonuclease (RNase) activity, which initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. To quantify the inhibitory effect of Kira8 on this enzymatic function, RNase activity assays are performed. These assays typically utilize fluorescently labeled RNA substrates that mimic the natural targets of IRE1α, such as XBP1 and insulin (B600854) (Ins2) RNAs. nih.govescholarship.org

In one common setup, a fluorogenic XBP1 RNA minisubstrate is used. ucsf.edu Cleavage of this substrate by IRE1α separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence. The ability of Kira8 to prevent this increase in fluorescence is a direct measure of its inhibitory activity. Studies have demonstrated that Kira8 potently inhibits the RNase activity of IRE1α against both XBP1 and Ins2 RNAs. nih.gov Competitive assays have even suggested that Kira8 exhibits a lower IC50 for the cleavage of Ins2 RNA compared to XBP1 RNA. escholarship.org

Table 2: Inhibitory Concentration (IC50) of Kira8 on IRE1α RNase Activity

| Compound | IC50 (nM) |

|---|---|

| KIRA8 | 5.9 |

This data is derived from in vitro RNase activity assays. nih.gov

To monitor the activity of the IRE1α-XBP1 signaling pathway within living cells in response to Kira8, luciferase reporter assays are a powerful tool. helsinki.fi These assays utilize a reporter gene, typically a luciferase enzyme, whose expression is placed under the control of an XBP1-responsive element. When IRE1α is active, it splices XBP1 mRNA, leading to the production of the active XBP1s transcription factor. XBP1s then binds to the responsive element in the reporter construct, driving the expression of luciferase.

The activity of luciferase is quantified by providing its substrate (luciferin) and measuring the resulting bioluminescence. A decrease in luciferase activity in the presence of an ER stress inducer and Kira8 indicates successful inhibition of the IRE1α pathway. This technique allows for high-throughput screening and quantitative assessment of compound efficacy in a cellular context. mdpi.com

Molecular and Cell Biology Techniques

Molecular and cell biology techniques are essential for understanding the downstream cellular consequences of Kira8-mediated IRE1α inhibition.

Activation of IRE1α involves its autophosphorylation. Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify the phosphorylation status of IRE1α. In these experiments, cells are treated with an ER stress-inducing agent in the presence or absence of Kira8. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of IRE1α (p-IRE1α). A secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification of the p-IRE1α levels. Although Kira8 is an ATP-competitive inhibitor, its primary described effect is on oligomerization and subsequent RNase activity rather than directly on phosphorylation. nih.govucsf.edu However, immunoblotting for p-IRE1α remains a crucial experiment to characterize the full spectrum of activity of any IRE1α inhibitor.

Quantitative Real-Time PCR (Q-RT-PCR) is a highly sensitive and specific method for measuring changes in gene expression at the mRNA level. nih.gov This technique has been instrumental in evaluating the downstream effects of Kira8 on the IRE1α signaling pathway.

XBP1 splicing and XBP1s: A key application of Q-RT-PCR in Kira8 research is the quantification of XBP1 mRNA splicing. nih.govnih.govsemanticscholar.org Specific primer sets are designed to distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA. Studies consistently show that in cells subjected to ER stress, Kira8 treatment leads to a significant reduction in the levels of XBP1s mRNA, confirming its inhibitory effect on IRE1α's RNase activity in a cellular environment. researchgate.netmdpi.com

Ins2 RNAs: As IRE1α can also degrade other mRNAs localized to the ER through a process called Regulated IRE1-Dependent Decay (RIDD), Q-RT-PCR is used to measure the levels of RIDD substrates like Ins2 mRNA. nih.gov In pancreatic β-cells, for instance, ER stress leads to the decay of Ins2 mRNA, which can be prevented by treatment with Kira8. nih.gov

GFPT2 and FN1: The IRE1α-XBP1s pathway regulates the expression of various genes involved in cellular processes like the hexosamine biosynthetic pathway and extracellular matrix remodeling. mdpi.com Q-RT-PCR has been used to demonstrate that Kira8 treatment can reverse the induction of genes such as glutamine-fructose-6-phosphate transaminase 2 (GFPT2) and fibronectin 1 (FN1) that are upregulated by ER stress in an IRE1α-dependent manner. mdpi.comnih.gov

Table 3: Effect of Kira8 on Gene Expression in RSV-Infected hSAECs

| Gene | Fold Induction (RSV vs. Mock) | Fold Induction (RSV + KIRA8 vs. Mock) |

|---|---|---|

| XBP1s | ~20-fold | Reduced to baseline |

| GFPT2 | ~120-fold | Reduced to ~72-fold |

| FN1 | ~8.2-fold | Reduced to ~3.2-fold |

Data is based on findings from a study on human small airway epithelial cells (hSAECs) infected with respiratory syncytial virus (RSV). mdpi.com

Flow Cytometry for Cellular Apoptosis (e.g., Annexin V staining)

Flow cytometry is a powerful technique employed to analyze the physical and chemical characteristics of cells in a fluid stream. In the context of Kira8 (Hydrochloride) research, it is utilized to quantify cellular apoptosis, or programmed cell death. A common method for this is Annexin V staining.

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS). In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane. However, during the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.

By labeling Annexin V with a fluorescent dye, researchers can detect apoptotic cells. When incubated with a cell population, the fluorescently-labeled Annexin V will bind to the exposed PS on the surface of apoptotic cells. These cells can then be identified and quantified using a flow cytometer, which measures the fluorescence intensity of individual cells as they pass through a laser beam. This method allows for the differentiation between healthy cells (no fluorescence), early apoptotic cells (Annexin V positive), and late apoptotic or necrotic cells (positive for both Annexin V and a viability dye like propidium (B1200493) iodide, which can enter cells with compromised membranes).

In studies involving Kira8, Annexin V staining has been used to assess the compound's effect on apoptosis in INS-1 cells, a rat insulinoma cell line. Research has shown that Kira8 can reduce IRE1α-driven apoptosis in these cells. mdpi.com

RNA Sequencing for Transcriptomic Profiling

RNA sequencing (RNA-Seq) is a high-throughput sequencing technology that provides a comprehensive and quantitative view of the transcriptome – the complete set of RNA transcripts in a cell at a given time. researchgate.netumu.se This technique allows researchers to understand how the expression of thousands of genes is altered in response to a particular stimulus or treatment, such as the administration of Kira8.

The process of RNA-Seq involves isolating RNA from a biological sample, converting it to complementary DNA (cDNA), and then sequencing the cDNA to determine the nucleotide sequence of the original RNA molecules. The resulting sequence data can then be mapped to a reference genome to identify which genes are expressed and at what levels.

In the context of Kira8 research, RNA sequencing has been employed to characterize the signaling profiles in human myeloma cells. One study investigated the combination of asciminib, a targeted cancer therapy, with Kira8. plos.org This transcriptomic profiling helped to identify the induction of genes related to the unfolded protein response (UPR) and apoptosis, providing insights into the molecular mechanisms underlying the enhanced cell death observed with the combination treatment. plos.org

Proteomics and Secretomics Approaches (e.g., N-glycosylation analysis)

Proteomics is the large-scale study of proteins, particularly their structures and functions. Secretomics, a subfield of proteomics, focuses specifically on the analysis of all the proteins secreted by a cell, tissue, or organism, collectively known as the secretome. These approaches are crucial for understanding the cellular response to compounds like Kira8.

One important aspect of proteomic and secretomic analysis is the study of post-translational modifications, such as N-glycosylation. N-glycosylation is the attachment of sugar chains (glycans) to asparagine residues of proteins and plays a critical role in protein folding, stability, and function. mdpi.com

In a study investigating the effects of Kira8 on human small airway epithelial cells (hSAECs) infected with respiratory syncytial virus (RSV), researchers utilized label-free liquid chromatography-mass spectrometry (LC-MS/MS) to perform comprehensive proteomics, secretomics, and N-glycosylation analysis. mdpi.com The findings revealed that RSV infection induces significant changes in the cellular proteome, the secretome, and the N-glycosylation of proteins.

The study identified that Kira8 treatment could reverse many of these virus-induced changes. Specifically, proteomics analysis showed that Kira8 blocked the RSV-induced expression of ER stress markers. mdpi.com N-glycosylation analysis, using a lectin-enrichment/mass spectrometry approach, identified 255 N-glycosylation sites, with 167 of these being induced by RSV. mdpi.com Kira8 was found to significantly reduce the N-glycosylation of proteins involved in processes such as neutrophil degranulation. mdpi.com

Secretome analysis identified 1588 proteins, with the secretion of 748 of these being significantly altered by RSV infection. mdpi.com Kira8 was shown to block the induced secretion of many of these proteins, including cytokines, growth factors, and extracellular matrix (ECM) components. mdpi.com These findings highlight the role of the IRE1α pathway, which is targeted by Kira8, in regulating protein glycosylation and secretion in response to viral infection.

| Analytical Approach | Key Findings in Kira8-Treated Cells (RSV-infected hSAECs) | Reference |

|---|---|---|

| Proteomics | Blocked RSV-induced expression of ER stress markers (e.g., HSP-A5/Bip, -90B1, PDIA3). | mdpi.com |

| N-glycosylation Analysis | Reduced aberrant N-glycosylation on ECM-related proteins and proteins regulating innate immunity. | mdpi.com |

| Secretomics | Blocked the induced secretion of cytokines, growth factors, proteases, and ECM-modifying enzymes. | mdpi.com |

In Vivo Research Methodologies (Animal Models)

Experimental Administration Paradigms in Rodent Models

To investigate the physiological effects of Kira8 in a living organism, researchers utilize various rodent models that mimic human diseases. The administration of Kira8 in these models follows specific paradigms to assess its efficacy and mechanism of action.

In studies of autoimmune diabetes, Kira8 has been administered to non-obese diabetic (NOD) mice and Akita mice. mdpi.com For instance, in pre-diabetic NOD mice, a daily intraperitoneal (i.p.) injection of Kira8 was given to evaluate its potential to prevent or reverse the development of diabetes. mdpi.com Similarly, in a model of pulmonary fibrosis, mice were exposed to bleomycin (B88199) to induce lung injury, and then treated with daily intraperitoneal injections of Kira8 to assess its anti-fibrotic effects. plos.orgbiorxiv.org

Histological and Immunohistochemical Analysis of Tissues (e.g., islet pathology, lung tissue changes)

Histological and immunohistochemical analyses are essential for examining the microscopic anatomy of tissues and identifying the localization of specific proteins within those tissues. These techniques provide crucial insights into how Kira8 affects tissue structure and cellular composition in disease models.

In the context of diabetes research with NOD mice, while direct histological data on islet pathology following Kira8 treatment is not extensively detailed in the provided search results, the observed reductions in islet XBP1 splicing and TXNIP mRNAs, and the preservation of insulin expression, strongly suggest a protective effect on pancreatic islets. mdpi.com Immunohistochemical staining for insulin would be a key technique to visualize and quantify the preservation of insulin-producing beta cells within the islets of Kira8-treated mice compared to controls.

In studies of pulmonary fibrosis, histological analysis of lung tissue has been performed. Techniques such as Masson's trichrome staining and picrosirius red staining are used to visualize and quantify collagen deposition, a hallmark of fibrosis. mdpi.combiorxiv.org In a mouse model of respiratory virus-induced lung injury, Masson's trichrome staining revealed that Kira8 treatment blocked the subepithelial expansion of the extracellular matrix. mdpi.com Similarly, in a bleomycin-induced pulmonary fibrosis model, picrosirius red staining was used to measure fibrosis in formalin-fixed, paraffin-embedded lung sections, demonstrating the anti-fibrotic effects of Kira8. biorxiv.org

| Tissue | Disease Model | Histological/Immunohistochemical Technique | Observed Effect of Kira8 | Reference |

|---|---|---|---|---|

| Pancreatic Islets | Non-obese diabetic (NOD) mice | (Implied) Immunohistochemistry for insulin | Preservation of insulin expression. | mdpi.com |

| Lung Tissue | Respiratory virus infection | Masson's trichrome staining | Blocked subepithelial expansion of the extracellular matrix. | mdpi.com |

| Lung Tissue | Bleomycin-induced pulmonary fibrosis | Picrosirius red staining | Reduced histological lung fibrosis. | biorxiv.org |

Biomarker Analysis in Biological Fluids (e.g., bronchoalveolar lavage fluid)

The analysis of biomarkers in biological fluids provides a minimally invasive way to assess disease progression and treatment response. Bronchoalveolar lavage fluid (BALF) is particularly valuable for studying lung diseases, as it contains cells and soluble components from the lower respiratory tract. mdpi.com

In a study involving mice infected with a murine respiratory virus (Sendai virus), proteomics analysis of BALF was conducted to investigate the in vivo effects of Kira8. mdpi.com This analysis revealed that the viral infection led to an increased secretion of glycoproteins, including classic extracellular matrix components like fibronectin (FN1) and SPP1, as well as mucin-4. mdpi.com

Treatment with Kira8 was found to attenuate the secretion of these virally-induced glycoproteins, restoring their levels closer to those seen in uninfected animals. mdpi.com This finding from the analysis of BALF provides in vivo evidence that the IRE1α pathway, which is inhibited by Kira8, plays a crucial role in regulating glycoprotein (B1211001) metabolism and secretion in the lungs during a viral infection. mdpi.com

Analytical Characterization Methodologies for Research Purity and Stability

The assessment of purity and stability is a critical aspect of the analytical characterization of Kira8 (Hydrochloride). High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these evaluations, complemented by spectroscopic and mass spectrometric methods for structural confirmation and metabolite identification.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of Kira8 (Hydrochloride) and for monitoring its stability under various conditions. A stability-indicating HPLC method is designed to separate the parent compound from any potential degradation products, thus providing a clear and accurate measure of its stability over time and under stress conditions such as exposure to acid, base, oxidation, heat, and light.

While specific validated methods for Kira8 (Hydrochloride) are often proprietary, a representative stability-indicating HPLC method for a compound of this class would typically involve a reversed-phase column, such as a C18, with a gradient elution system. The mobile phase would likely consist of an aqueous component, often with a pH-adjusting buffer like ammonium (B1175870) acetate (B1210297) or phosphate, and an organic modifier such as acetonitrile (B52724) or methanol. The gradient would be optimized to ensure adequate separation of Kira8 from any impurities or degradants. Detection is commonly performed using a UV detector at a wavelength where Kira8 exhibits maximum absorbance.

Hypothetical HPLC Method Parameters for Kira8 (Hydrochloride) Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). Such validation confirms that the method is suitable for its intended purpose of reliably quantifying Kira8 (Hydrochloride) and its degradation products.

Spectroscopic techniques are vital for the structural elucidation and confirmation of Kira8 (Hydrochloride).

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed to determine the absorption characteristics of Kira8. The UV spectrum is influenced by the electronic transitions within the molecule's chromophores. A typical analysis would involve dissolving Kira8 (Hydrochloride) in a suitable solvent, such as ethanol (B145695) or methanol, and recording the absorbance over a range of wavelengths (e.g., 200-400 nm). The resulting spectrum, with its characteristic absorption maxima (λmax), serves as a fingerprint for the compound and can be used for quantitative analysis based on the Beer-Lambert law.

Hypothetical UV-Vis Absorption Data for Kira8 (Hydrochloride) in Ethanol

| Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|

| 254 nm | 45,000 M⁻¹cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of Kira8. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of the molecule. In a ¹H NMR spectrum of Kira8, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would correspond to the different types of protons in the molecule. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom. While a full spectral assignment is complex and requires advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC), the resulting data provides unequivocal structural confirmation.

Understanding the metabolic fate of Kira8 (Hydrochloride) is crucial for interpreting its biological activity in preclinical studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for identifying and characterizing metabolites.

In a typical in vitro metabolism study, Kira8 would be incubated with liver microsomes or hepatocytes, which contain the necessary drug-metabolizing enzymes. Following the incubation, the samples are analyzed by LC-MS/MS. The liquid chromatography separates the parent compound from its metabolites. The mass spectrometer then ionizes the eluted compounds and separates them based on their mass-to-charge ratio (m/z).

By comparing the full scan mass spectra of the incubated samples with control samples, potential metabolites can be identified by their unique m/z values. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions. The resulting fragmentation patterns provide structural information that helps to elucidate the nature of the metabolic modifications, such as hydroxylation, glucuronidation, or sulfation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the metabolites.

Hypothetical Major In Vitro Metabolic Pathways for Kira8

| Metabolic Reaction | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring or aliphatic chain. |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |

Through these advanced mass spectrometry-based approaches, a comprehensive metabolic profile of Kira8 (Hydrochloride) can be established, providing valuable insights into its biotransformation.

Structure Activity Relationships Sar and Analogue Development of Ire1α Inhibitors

Scaffold Design and Chemical Modifications Impacting IRE1α Activity